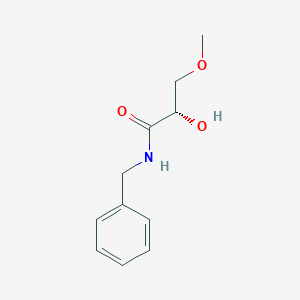
(S)-N-Benzyl-2-hydroxy-3-methoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Benzyl-2-hydroxy-3-methoxypropanamide is an organic compound characterized by its specific stereochemistry, which is denoted by the (S) configuration This compound features a benzyl group attached to a nitrogen atom, a hydroxy group on the second carbon, and a methoxy group on the third carbon of the propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Benzyl-2-hydroxy-3-methoxypropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-hydroxy-3-methoxypropanoic acid and benzylamine.
Amidation Reaction: The carboxylic acid group of (S)-2-hydroxy-3-methoxypropanoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of benzylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and high purity of the final product.
化学反应分析
Types of Reactions
(S)-N-Benzyl-2-hydroxy-3-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of (S)-N-Benzyl-2-oxo-3-methoxypropanamide.
Reduction: Formation of (S)-N-Benzyl-2-hydroxy-3-methoxypropylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-N-Benzyl-2-hydroxy-3-methoxypropanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-N-Benzyl-2-hydroxy-3-methoxypropanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Pathways Involved: The compound may influence pathways related to inflammation, pain, and cellular signaling.
相似化合物的比较
Similar Compounds
®-N-Benzyl-2-hydroxy-3-methoxypropanamide: The enantiomer of the compound with different stereochemistry.
N-Benzyl-2-hydroxy-3-methoxypropanamide: The racemic mixture containing both (S) and ® enantiomers.
N-Benzyl-2-hydroxypropanamide: Lacks the methoxy group on the third carbon.
Uniqueness
(S)-N-Benzyl-2-hydroxy-3-methoxypropanamide is unique due to its specific (S) configuration, which can result in different biological activities and interactions compared to its ® enantiomer and racemic mixture. The presence of the methoxy group also imparts distinct chemical properties that can influence its reactivity and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
(2S)-N-benzyl-2-hydroxy-3-methoxypropanamide |
InChI |
InChI=1S/C11H15NO3/c1-15-8-10(13)11(14)12-7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14)/t10-/m0/s1 |
InChI 键 |
SUPHWZWLQUAGOQ-JTQLQIEISA-N |
手性 SMILES |
COC[C@@H](C(=O)NCC1=CC=CC=C1)O |
规范 SMILES |
COCC(C(=O)NCC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


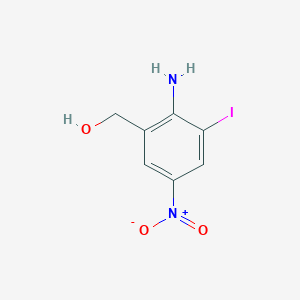
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)
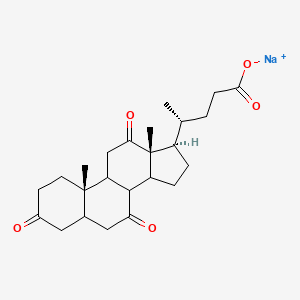
![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
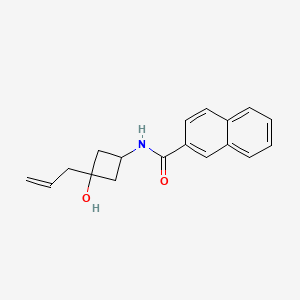
![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
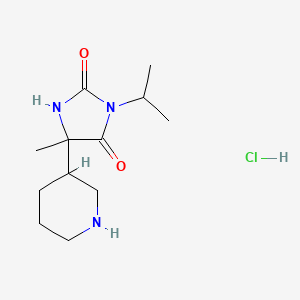
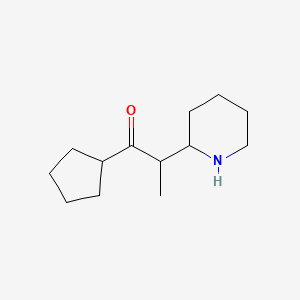
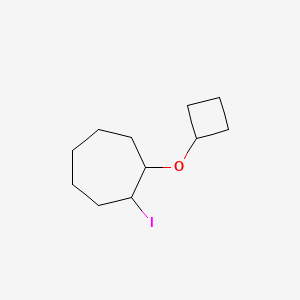
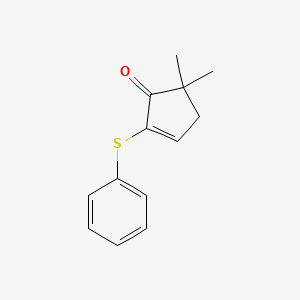
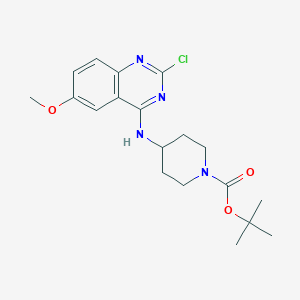
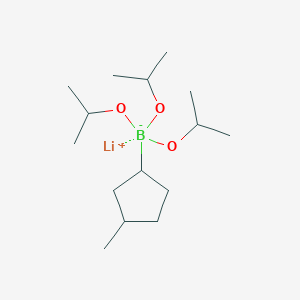
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13087857.png)
